Unii-AA79G37cpr
Overview
Description
Unii-AA79G37cpr, also known as ASP-9521, is a novel, selective, orally bioavailable inhibitor of 17.BETA.-hydroxysteroid dehydrogenase type 5 (17.BETA.HSD5AKR1C3). It has demonstrated anti-tumor activity in in vitro and in vivo preclinical models . The Unique Ingredient Identifier (UNII) is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .
Molecular Structure Analysis
The molecular formula of Unii-AA79G37cpr is C19H26N2O3 . The InChIKey, which is useful in drug development and chemical analysis, is OXSCPDKUZWPWFR-UHFFFAOYSA-N .
Scientific Research Applications
Advances in Nanoparticle Synthesis
Recent advancements in the liquid-phase syntheses of inorganic nanoparticles mark a significant stride in materials science, with applications ranging from electronics to medical diagnostics. These materials underscore the fusion of scientific discovery with technological innovation, crucial for industries including electronics, where new materials have historically led to leaps in technology from vacuum tubes to semiconductor chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Science's Impact on Society
Scientific research not only delves into the universe's mysteries but also generates applications and technologies that benefit humanity and foster economic growth. The theme of the "Beauty and Benefits of Science" echoes through endeavors that transform basic research into innovations and ventures, enhancing society's well-being and propelling economic development (Press, 2013).
Enhancing Research through Data Sharing
The push for sharing research data to improve public health highlights the need for maximizing the knowledge and health benefits derived from research outputs. By making data widely available, the pace of discovery accelerates, and the efficiency of the research enterprise increases, showcasing the integral role of open data in advancing medical and public health research (Walport & Brest, 2011).
Collaborative and Interactive Tools in Research
Tools like the Unified Human Interactome (UniHI) database facilitate the retrieval, analysis, and visualization of human molecular interaction networks. Such platforms are invaluable for network-based biological and medical research, providing comprehensive and user-friendly interfaces for exploring complex datasets (Kalathur, Pinto, Hernández-Prieto, Machado, Almeida, Chaurasia, & Futschik, 2013).
Translating Research into Innovations
The translation of scientific research into practical innovations is a historical continuum, from the discovery of fire to space exploration. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in transforming basic research into socially beneficial businesses, bridging the gap between scientific discovery and technological development (Giordan, Shartrand, Steig, & Weilerstein, 2011).
properties
IUPAC Name |
[4-(2-hydroxy-2-methylpropyl)piperidin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,23)12-13-6-8-21(9-7-13)18(22)17-11-14-10-15(24-3)4-5-16(14)20-17/h4-5,10-11,13,20,23H,6-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSCPDKUZWPWFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-2-methylpropan-2-ol | |
CAS RN |
1126084-37-4 | |
Record name | ASP-9521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126084374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-9521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA79G37CPR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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